1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine
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Overview
Description
1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the piperazine ring via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can result in various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the tetrahydronaphthalene moiety.
Atorvastatin Related Compound E: Contains a fluorophenyl group but differs significantly in structure and function.
Uniqueness: 1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C20H23FN2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine |
InChI |
InChI=1S/C20H23FN2/c21-20-7-2-1-5-19(20)18-6-3-4-15-14-16(8-9-17(15)18)23-12-10-22-11-13-23/h1-7,16,22H,8-14H2/t16-/m0/s1 |
InChI Key |
SNPQOAPYPDZXMV-INIZCTEOSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |
Canonical SMILES |
C1CC2=C(CC1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |
Origin of Product |
United States |
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